![molecular formula C20H22N2O2 B14866984 (1R,10S,12S,13S,15S,16R,17S)-15-ethenyl-13-methyl-13-oxido-19-oxa-3-aza-13-azoniahexacyclo[14.3.1.02,10.04,9.010,15.012,17]icosa-2,4,6,8-tetraene](/img/structure/B14866984.png)
(1R,10S,12S,13S,15S,16R,17S)-15-ethenyl-13-methyl-13-oxido-19-oxa-3-aza-13-azoniahexacyclo[14.3.1.02,10.04,9.010,15.012,17]icosa-2,4,6,8-tetraene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Koumine N-oxide is a natural alkaloid compound isolated from the herb Gelsemium elegans. It has the molecular formula C({20})H({22})N({2})O({2}) and a molecular weight of 322.41 g/mol . This compound is known for its various biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Koumine N-oxide can be synthesized through the oxidation of koumine, a related alkaloid. Common oxidizing agents used for this transformation include sodium percarbonate, titanium silicalite (TS-1) with hydrogen peroxide, and sodium perborate in acetic acid . These reactions typically occur under mild conditions and yield high amounts of the desired N-oxide.
Industrial Production Methods
Industrial production of Koumine N-oxide involves similar oxidation processes but on a larger scale. The use of continuous flow reactors and efficient catalysts like methyltrioxorhenium (VII) can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Koumine N-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert Koumine N-oxide back to koumine or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Sodium percarbonate, hydrogen peroxide, and sodium perborate in acetic acid
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH({4})).
Substitution: Various nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield more oxidized derivatives, while reduction can regenerate koumine or produce other reduced forms.
Scientific Research Applications
Koumine N-oxide has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other complex alkaloids and natural products.
Medicine: Koumine N-oxide exhibits anti-inflammatory, analgesic, and anti-tumor properties, making it a candidate for drug development
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
Koumine N-oxide exerts its effects through several molecular targets and pathways:
Anti-apoptotic Effect: It decreases ROS production, reduces nitric oxide (NO) and inducible nitric oxide synthase (iNOS) levels, and inhibits the activation of p53 and caspase-3.
Anti-inflammatory Effect: It blocks the reactive oxygen species/nuclear factor-kB/NLRP3 signaling axis, reducing inflammation.
Analgesic Effect: It modulates pain pathways, although the exact mechanism is still under investigation.
Comparison with Similar Compounds
Koumine N-oxide is unique among similar compounds due to its specific biological activities and chemical properties. Similar compounds include:
Koumine: The parent compound from which Koumine N-oxide is derived. It shares many biological activities but lacks the additional oxidative properties.
Gelsemine: Another alkaloid from Gelsemium elegans with distinct pharmacological effects.
Gelsevirine: An alkaloid with similar anti-inflammatory and analgesic properties.
Koumine N-oxide stands out due to its enhanced stability and specific interactions with molecular targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H22N2O2 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
(1R,10S,12S,13S,15S,16R,17S)-15-ethenyl-13-methyl-13-oxido-19-oxa-3-aza-13-azoniahexacyclo[14.3.1.02,10.04,9.010,15.012,17]icosa-2,4,6,8-tetraene |
InChI |
InChI=1S/C20H22N2O2/c1-3-19-11-22(2,23)16-9-20(19)13-6-4-5-7-15(13)21-18(20)17-8-14(19)12(16)10-24-17/h3-7,12,14,16-17H,1,8-11H2,2H3/t12-,14+,16-,17+,19-,20-,22-/m0/s1 |
InChI Key |
OISZCFMVBRTVHR-LVKRODJJSA-N |
Isomeric SMILES |
C[N@@+]1(C[C@]2([C@@H]3C[C@@H]4C5=NC6=CC=CC=C6[C@@]52C[C@H]1[C@H]3CO4)C=C)[O-] |
Canonical SMILES |
C[N+]1(CC2(C3CC4C5=NC6=CC=CC=C6C52CC1C3CO4)C=C)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


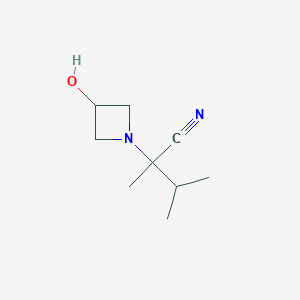
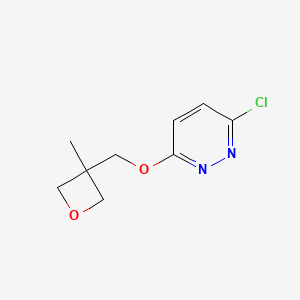
![1-Oxa-9-thia-4-azaspiro[5.5]undecan-5-one 9,9-dioxide](/img/structure/B14866922.png)
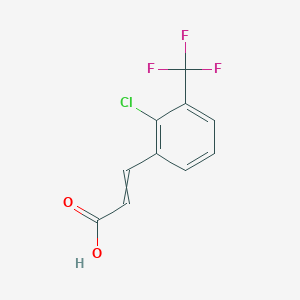
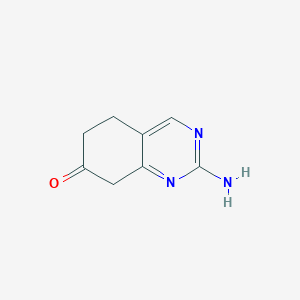
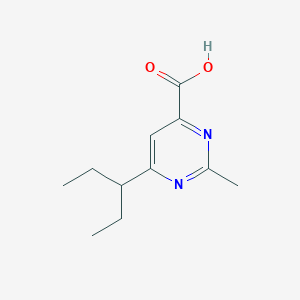
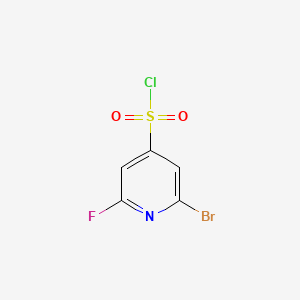
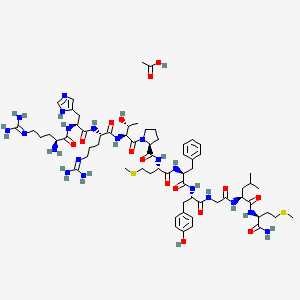
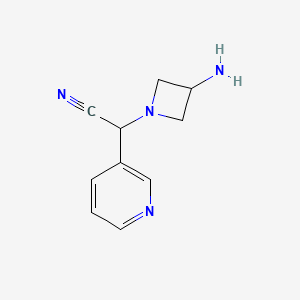
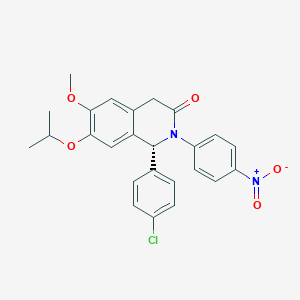
![6-Bromo-2-(thiophen-3-yl)imidazo[1,2-a]pyridine](/img/structure/B14866976.png)
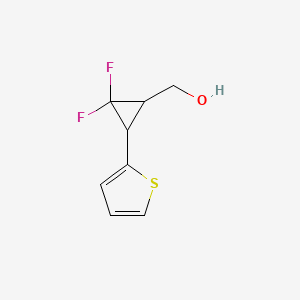
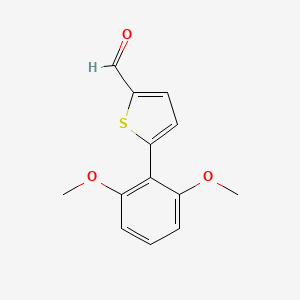
![Tert-butyl exo-7-(aminomethyl)-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B14866999.png)
